molecular formula C11H19NO3 B152915 tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate CAS No. 168960-18-7

tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate

Cat. No.: B152915
CAS No.: 168960-18-7
M. Wt: 213.27 g/mol
InChI Key: MVIWPMBRXBNBDX-BDAKNGLRSA-N
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Description

tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a cyclopentene ring with a hydroxymethyl group and a tert-butyl carbamate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate typically involves the following steps:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the hydroxymethyl group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand or catalyst in certain chemical reactions.

Biology

    Enzyme inhibition: Potential use as an inhibitor of specific enzymes due to its carbamate structure.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Prodrug design: May be used as a prodrug that releases the active compound upon metabolic activation.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its carbamate structure.

    Material science: Used in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In drug development, it may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective group properties.

    Cyclopentene derivatives: Compounds with similar cyclopentene ring structures but different functional groups.

    Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to various ring systems.

Uniqueness

The uniqueness of tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIWPMBRXBNBDX-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168960-18-7
Record name 1R-CIS)-(4-(HYDROXYMETHYL)-2-CYCLOPENTEN-1-YL)CARBAMIC ACID,1,1-DIMETHYLETHYL ESTER
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